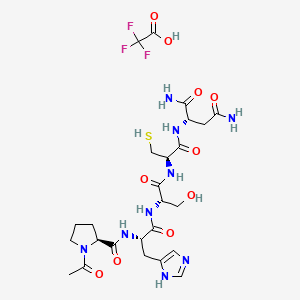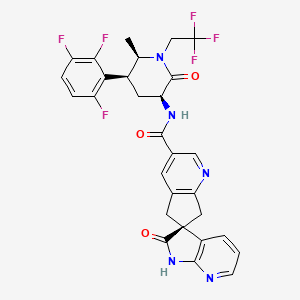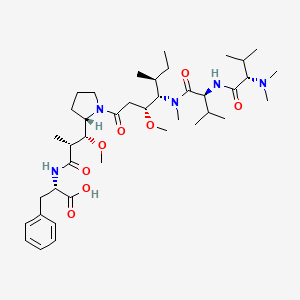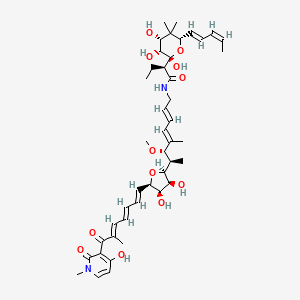![molecular formula C25H26N4O5 B605748 (3-(4-(2-氧杂-6-氮杂螺[3.3]庚烷-6-基甲基)苯氧基)氮杂环丁烷-1-基)(5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基)甲酮 CAS No. 1254035-84-1](/img/structure/B605748.png)
(3-(4-(2-氧杂-6-氮杂螺[3.3]庚烷-6-基甲基)苯氧基)氮杂环丁烷-1-基)(5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基)甲酮
描述
AZD1979, chemically known as (3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, is a melanin-concentrating hormone receptor 1 antagonist. It was designed for the treatment of obesity by utilizing its appetite-modulating properties .
科学研究应用
AZD1979 在科学研究中具有广泛的应用,包括:
化学: 用作模型化合物来研究氮杂环丁烷基和恶二唑基部分的反应性。
生物学: 用于研究黑素浓缩激素受体 1 在各种生物过程中的作用。
医学: 正在研究其在治疗肥胖症和相关代谢紊乱方面的潜在用途。
工业: 用于开发针对黑素浓缩激素受体 1 的新药 .
准备方法
合成路线和反应条件: AZD1979 的合成涉及多个步骤,包括形成氮杂环丁烷基和恶二唑基部分。关键步骤包括:
氮杂环丁烷基部分的形成: 这涉及用各种试剂使 3-苯氧基氮杂环丁烷发生反应以引入所需的取代基。
恶二唑基部分的形成: 这涉及 5-(4-甲氧基苯基)-1,3,4-恶二唑-2-羧酸与合适的胺进行缩合。
两个部分的偶联: 最后一步是在特定反应条件下偶联氮杂环丁烷基和恶二唑基部分以形成 AZD1979.
工业生产方法: AZD1979 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产反应、高效纯化方法和严格的质量控制措施以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: AZD1979 会发生各种化学反应,包括:
还原: 涉及去除氧原子或添加氢原子。
取代: 涉及用另一个官能团取代一个官能团。
常见的试剂和条件:
氧化: 常见的试剂包括过氧化氢和高锰酸钾。
还原: 常见的试剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤素和亲核试剂
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧衍生物 .
作用机制
AZD1979 通过拮抗黑素浓缩激素受体 1 来发挥其作用。该受体参与调节食欲和能量消耗。通过阻断该受体,AZD1979 减少食物摄入量并增加能量消耗,从而导致体重减轻。 涉及的分子靶标和途径包括中枢神经系统和各种代谢途径 .
类似化合物:
AZD1234: 另一种具有类似特性的黑素浓缩激素受体 1 拮抗剂。
AZD5678: 一种结构相似但官能团不同的化合物。
AZD1979 的独特性: AZD1979 的独特性在于其氮杂环丁烷基和恶二唑基部分的特定组合,使其对黑素浓缩激素受体 1 具有很高的效力和选择性。 这使其成为治疗肥胖症的有希望的候选药物 .
相似化合物的比较
AZD1234: Another melanin-concentrating hormone receptor 1 antagonist with similar properties.
AZD5678: A compound with a similar structure but different functional groups.
Uniqueness of AZD1979: AZD1979 is unique due to its specific combination of azetidinyl and oxadiazolyl moieties, which confer high potency and selectivity for melanin-concentrating hormone receptor 1. This makes it a promising candidate for the treatment of obesity .
属性
IUPAC Name |
[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPIQPFRAPEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106011 | |
| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254035-84-1 | |
| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254035-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-1979 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254035841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-1979 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9HGK5C4UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone interact with its target, MCHr1, and what are the downstream effects of this interaction?
A1: While the exact binding mechanism of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone to MCHr1 hasn't been explicitly detailed in the provided research, it's classified as an antagonist. [] This means it likely binds to the receptor, preventing the natural ligand, melanin-concentrating hormone (MCH), from binding and activating the receptor. MCH is implicated in regulating appetite and energy balance, so blocking its action through MCHr1 antagonism is a potential strategy for obesity treatment. []
Q2: Can you describe a unique metabolic pathway of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone identified in research?
A2: Research has shown that (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone undergoes an unusual metabolic transformation involving its strained spiro-azetidinyl moiety. Instead of the typical cytochrome P450 enzyme-mediated metabolism, glutathione S-transferases (GSTs) catalyze a direct conjugation of glutathione to the compound. [] This reaction leads to the formation of glutathione-related metabolites, including glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates. [] This unique metabolic pathway highlights the importance of considering enzyme systems beyond cytochrome P450s when investigating drug metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)










